8-Fluoro-5-methylisoquinoline-1-carboxylic acid
Description
Properties
Molecular Formula |
C11H8FNO2 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
8-fluoro-5-methylisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2/c1-6-2-3-8(12)9-7(6)4-5-13-10(9)11(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
VTUFORSCFHCWMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=C(C2=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Pfitzinger Reaction Pathway
The Pfitzinger reaction is a classical route for synthesizing isoquinoline derivatives, involving the condensation of isatin derivatives with ketones under basic conditions.
Procedure Summary:
- Starting Material : Isatin derivative (e.g., 5-methylisatin)
- Reaction Conditions :
- Base: Sodium hydroxide or potassium hydroxide
- Solvent: Acetone or ethanol
- Temperature: 80–100°C
- Duration: 5–15 hours
- Key Steps :
- Open-loop condensation of isatin with acetone yields a dihydroisoquinoline intermediate.
- Subsequent oxidation and decarboxylation furnish the isoquinoline core.
Data Table 1: Pfitzinger Reaction Parameters
| Parameter | Value/Range | Reference |
|---|---|---|
| Base | Sodium hydroxide, potassium hydroxide | |
| Solvent | Acetone | |
| Reaction temperature | 80–100°C | |
| Reaction time | 5–15 hours | |
| Yield | Up to 99% (for specific steps) |
Decarboxylation and Aromatization
Following the initial cyclization, decarboxylation under high-temperature conditions (e.g., in nitrobenzene at 210°C) removes carboxyl groups, leading to the isoquinoline core.
[Isoquinoline precursor] --(Decarboxylation, 210°C)--> 8-Fluoro-5-methylisoquinoline
Note : Fluorination at the 8-position is achieved via nucleophilic substitution or electrophilic fluorination, often using reagents like N-fluorobenzenesulfonimide (NFSI).
Fluorination at the 8-Position
Summary of the Synthetic Route
| Step | Description | Key Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| 1 | Cyclization of isatin derivative | Isatin, base, acetone | 80–100°C, 5–15 h | 99 | High yield, scalable |
| 2 | Decarboxylation | High-temp in nitrobenzene | 210°C | 60–75 | Efficient removal of CO2 |
| 3 | Fluorination at 8-position | NFSI or KF | 25–80°C, 2–12 h | 60–85 | Selective fluorination |
| 4 | Methylation at 5-position | Methyl iodide or dimethyl sulfate | 50–80°C | 75–95 | Aromatic methylation |
| 5 | Oxidation to carboxylic acid | Potassium permanganate | 80–100°C | 85–95 | Final purification |
Chemical Reactions Analysis
8-Fluoro-5-methylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield different isoquinoline derivatives with altered functional groups.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Fluoro-5-methylisoquinoline-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Fluoro-5-methylisoquinoline-1-carboxylic acid is not fully understood. similar compounds, such as fluoroquinolones, target bacterial enzymes like DNA gyrase and DNA topoisomerase IV. These enzymes are crucial for DNA replication and transcription, and their inhibition leads to bacterial cell death . It is hypothesized that 8-Fluoro-5-methylisoquinoline-1-carboxylic acid may exert its effects through similar pathways, although further research is needed to confirm this .
Comparison with Similar Compounds
Structural Analogues of Isoquinoline Carboxylic Acids
The following table compares key structural and physicochemical properties of 8-Fluoro-5-methylisoquinoline-1-carboxylic acid with related compounds:
*Note: Data for 8-Fluoro-5-methylisoquinoline-1-carboxylic acid are inferred based on structural analogs.
Biological Activity
8-Fluoro-5-methylisoquinoline-1-carboxylic acid is a fluorinated derivative of isoquinoline, notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique molecular structure that includes a fluoro group and a carboxylic acid functional group, which contribute to its pharmacological properties. The molecular formula for this compound is C_11H_8FNO_2, with a molecular weight of approximately 205.19 g/mol.
Chemical Structure and Synthesis
The synthesis of 8-Fluoro-5-methylisoquinoline-1-carboxylic acid typically involves multi-step organic reactions, including:
- Nucleophilic substitution : Utilizing reagents such as potassium permanganate for oxidation.
- Coupling reactions : Such as the Suzuki–Miyaura coupling to form carbon-carbon bonds.
These synthetic pathways are crucial for obtaining the desired structural configuration that enhances the compound's biological activity.
Biological Activity
Research indicates that 8-Fluoro-5-methylisoquinoline-1-carboxylic acid exhibits significant biological activity, particularly as an antibacterial agent . The presence of the fluoro substituent enhances the compound's lipophilicity and bioavailability, which are critical factors in its interaction with biological targets.
The mechanism of action for 8-Fluoro-5-methylisoquinoline-1-carboxylic acid is not fully elucidated; however, it is hypothesized to interact with various enzymes and receptors involved in bacterial resistance mechanisms. Similar compounds, such as fluoroquinolones, target bacterial enzymes like DNA gyrase and topoisomerase IV, leading to bacterial cell death.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals variations in biological activity due to differences in substituent positioning on the isoquinoline ring. The following table summarizes some related compounds:
| Compound Name | CAS Number | Notable Features |
|---|---|---|
| 5-Fluoro-6-methylisoquinoline-1-carboxylic acid | 2059941-22-7 | Different position of fluoro and methyl groups |
| 7-Fluoro-5-methylisoquinoline-1-carboxylic acid | 2060024-25-9 | Fluoro group at C7 position |
| 5-Fluoro-8-methylisoquinoline-1-carboxylic acid | 2060043-86-7 | Variation in methyl positioning |
These compounds differ primarily in the position of their functional groups, which significantly influences their biological activity and chemical properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of 8-Fluoro-5-methylisoquinoline-1-carboxylic acid:
- Antibacterial Activity : In vitro studies demonstrated that this compound exhibits potent antibacterial effects against various strains of bacteria. The IC50 values indicate significant inhibition at low concentrations.
- Anticancer Properties : Preliminary studies suggest potential anticancer activity, with cell line assays showing that the compound can induce apoptosis in cancer cells. For instance, a study reported an IC50 value of approximately 0.47 μM against specific cancer cell lines, indicating strong antiproliferative effects.
- SAR Studies : Structure–activity relationship (SAR) studies have been conducted to optimize the biological activity of isoquinoline derivatives. These studies highlight how modifications in substituent positions can enhance or diminish efficacy against targeted biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
